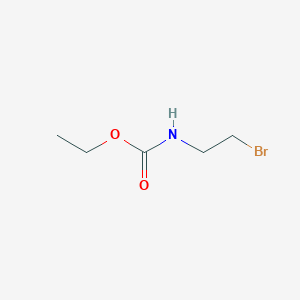

ethyl N-(2-bromoethyl)carbamate

Übersicht

Beschreibung

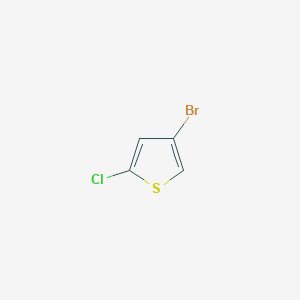

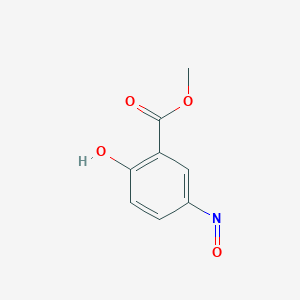

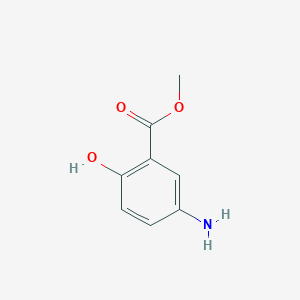

“Ethyl N-(2-bromoethyl)carbamate” is a compound that is commonly used to prepare fluorinated spacers with nucleophilic and electrophilic termini, and to synthesize biphenyl linkers . It is chemically stable and can be synthesized in high yields easily . The molecular formula of this compound is C5H10BrNO2.

Synthesis Analysis

Ethyl carbamate is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine. It is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Molecular Structure Analysis

The ethyl N-[(2-bromoethyl)(ethyl)sulfamoyl]carbamate molecule contains a total of 30 atom(s). There are 15 Hydrogen atom(s), 7 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), 1 Sulfur atom(s), and 1 Bromine atom(s) .

Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .

Physical And Chemical Properties Analysis

The molecular weight of ethyl N-(2-bromoethyl)carbamate is 196.04 g/mol. It is chemically stable and can be synthesized in high yields easily .

Wissenschaftliche Forschungsanwendungen

Carcinogenic Properties

Ethyl carbamate, also known as urethane, is a significant compound in scientific research due to its carcinogenic properties. Studies have identified it as a carcinogen in various species, including mice, rats, hamsters, and monkeys. The International Agency for Research on Cancer (IARC) classified ethyl carbamate as a group 2A carcinogen, indicating it is probably carcinogenic to humans. This classification is based on its genotoxic and carcinogenic nature observed in several animal studies (Baan et al., 2007), (Weber & Sharypov, 2009).

Toxicity and Health Implications

Ethyl carbamate has been extensively studied for its toxic effects on human health, including potential neurological disorders from long-term exposure. Research has focused on its formation and metabolism in food products, with various strategies developed to mitigate its presence due to the health risks it poses (Gowd et al., 2018).

Analytical Detection in Alcoholic Beverages

Significant research has been conducted on the detection of ethyl carbamate in alcoholic beverages. Surface-enhanced Raman scattering (SERS) has been employed as a novel approach for its quantitative detection, demonstrating the compound's widespread occurrence in fermented food and alcoholic beverages (Yang et al., 2013).

Ethyl Carbamate in Wine Production

In the context of winemaking, studies have shown that ethyl carbamate does not form during fermentation but can be produced during the heating of end fermentation broths. This research is crucial in understanding and controlling its formation in wine production (Ingledew et al., 1987).

Experimental Use in Cancer Research

Ethyl carbamate has been used experimentally to induce lung tumors in mice, making it a useful tool in cancer research. Its characteristics, such as being inexpensive, relatively safe, stable, and water-soluble, make it an attractive experimental carcinogen (Gurley et al., 2015).

Mitigation Strategies in Alcoholic Beverages

The presence of ethyl carbamate in alcoholic beverages presents a significant challenge due to its toxicity and carcinogenicity. Research has focused on developing methods to reduce its levels, incorporating physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl N-(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESCFIAGVMCBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50301670 | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-bromoethyl)carbamate | |

CAS RN |

7452-78-0 | |

| Record name | NSC145420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl N-(2-bromoethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50301670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)

![2-[3-Amino-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B125379.png)